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molecular formula C14H19N3O B8604704 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile

Cat. No. B8604704
M. Wt: 245.32 g/mol
InChI Key: RTAVOKBWABBHAD-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

5-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile was prepared starting from 5-formyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile and tert-butyl piperazine-1-carboxylate in two steps in an analogous fashion to that described for the synthesis of 2-methoxy-4-[2-(piperazin-1-yl)ethyl]benzonitrile above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:12][CH2:11][CH2:10][C:9]2[C:8]([C:13]#[N:14])=[CH:7][CH:6]=[CH:5][C:4]1=2)=O.[N:15]1(C(OC(C)(C)C)=O)[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.COC1C=C(CCN2CCNCC2)C=CC=1C#N>>[N:15]1([CH2:1][CH:3]2[CH2:12][CH2:11][CH2:10][C:9]3[C:8]([C:13]#[N:14])=[CH:7][CH:6]=[CH:5][C:4]2=3)[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1C=2C=CC=C(C2CCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C#N)C=CC(=C1)CCN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CC1C=2C=CC=C(C2CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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